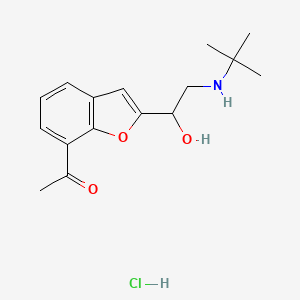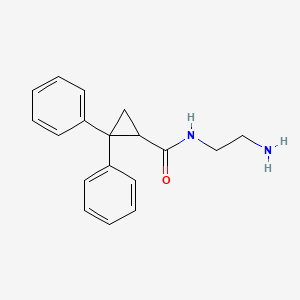
Impureza 2 de Fimasartán
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fimasartan Impurity 2 is a chemical compound associated with the synthesis and degradation of Fimasartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure . This impurity is often studied to ensure the purity and efficacy of the pharmaceutical product.
Aplicaciones Científicas De Investigación
Fimasartan Impurity 2 has several scientific research applications. In chemistry, it is used to study the stability and degradation pathways of Fimasartan . In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Fimasartan by providing insights into its metabolism and potential side effects . In the pharmaceutical industry, this impurity is crucial for quality control and regulatory compliance, ensuring that the final product meets safety and efficacy standards .
Mecanismo De Acción
Target of Action
Fimasartan Impurity 2, like Fimasartan, is an angiotensin II receptor antagonist . It primarily targets the angiotensin receptor 1 (AR1) . AR1 is a receptor for angiotensin II, a hormone that plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
Fimasartan Impurity 2 acts as a selective antagonist at the AR1 receptor . It binds to AR1 and inhibits the action of angiotensin II . This prevents angiotensin II from causing vasoconstriction and the release of aldosterone . The inhibition of these actions results in a decrease in blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by Fimasartan Impurity 2 is the renin-angiotensin system (RAS) . By blocking the AR1 receptor, Fimasartan Impurity 2 inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure and has downstream effects on the cardiovascular system .
Pharmacokinetics
Fimasartan Impurity 2, similar to Fimasartan, is rapidly absorbed and reaches a maximum plasma concentration in approximately 0.5-1.3 hours . The elimination half-life is around 5.8 ± 1.6 hours . Fimasartan is primarily eliminated through fecal and biliary excretion, with less than 3% excreted in the urine . It is primarily metabolized by the cytochrome P450 isoform 3A .
Result of Action
The primary result of Fimasartan Impurity 2’s action is a reduction in blood pressure . By
Métodos De Preparación
The preparation of Fimasartan Impurity 2 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts to induce the formation of the impurity during the synthesis of Fimasartan . Industrial production methods often involve controlled environments to ensure the consistent formation of the impurity, which is then isolated and purified for further study .
Análisis De Reacciones Químicas
Fimasartan Impurity 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include derivatives of the original impurity with modified functional groups .
Comparación Con Compuestos Similares
Fimasartan Impurity 2 can be compared with other impurities and degradation products of angiotensin II receptor antagonists. Similar compounds include impurities found in drugs like Losartan and Valsartan . What sets Fimasartan Impurity 2 apart is its unique chemical structure and the specific conditions under which it forms, which can influence its reactivity and stability .
List of Similar Compounds::- Losartan Impurities
- Valsartan Impurities
- Irbesartan Impurities
- Candesartan Impurities
Propiedades
Número CAS |
1361024-52-3 |
|---|---|
Fórmula molecular |
C46H45N7OS |
Peso molecular |
743.98 |
Apariencia |
White to pale yellow powder |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
2-butyl-1,6-dihydro-N,N,4-trimethyl-6-oxo-1-[[2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-5-Pyrimidineethanethioamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












